![molecular formula C9H14 B14681879 1,6-Dimethylbicyclo[4.1.0]hept-3-ene CAS No. 38749-44-9](/img/structure/B14681879.png)
1,6-Dimethylbicyclo[4.1.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethylbicyclo[410]hept-3-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon that features a cyclopropane ring fused to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethyl-1,4-cyclohexadiene with bromoform in the presence of potassium tert-butoxide and petroleum ether . The reaction mixture is stirred under nitrogen and then treated with water and benzene to isolate the product. The resulting compound is purified through recrystallization from ether-petroleum ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale organic synthesis techniques. These methods often utilize similar reaction conditions as those used in laboratory settings but are scaled up to accommodate industrial production volumes.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethylbicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,6-Dimethylbicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethylbicyclo[4.1.0]hept-3-ene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dimethylbicyclo[4.1.0]hept-2-ene
- 7,7-Dimethylbicyclo[4.1.0]hept-3-ene
- 7,7-Dibromo-1,6-dimethylbicyclo[4.1.0]hept-3-ene
Uniqueness
1,6-Dimethylbicyclo[4.1.0]hept-3-ene is unique due to its specific substitution pattern and the presence of both a cyclopropane and a cyclohexene ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
38749-44-9 |
|---|---|
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
1,6-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C9H14/c1-8-5-3-4-6-9(8,2)7-8/h3-4H,5-7H2,1-2H3 |
Clave InChI |
DKXJATMXWODFGX-UHFFFAOYSA-N |
SMILES canónico |
CC12CC=CCC1(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)


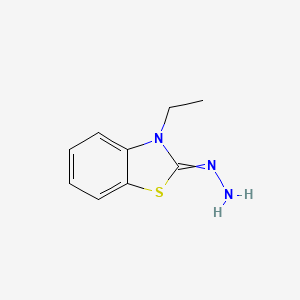
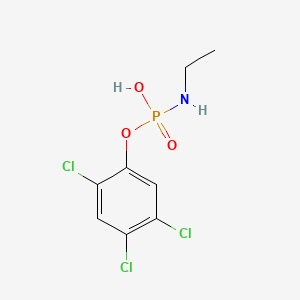
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
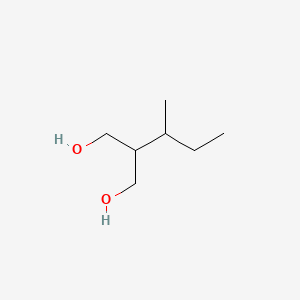
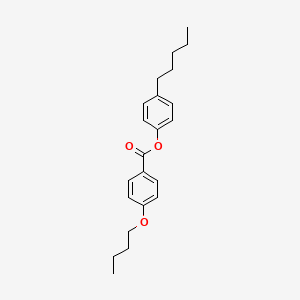
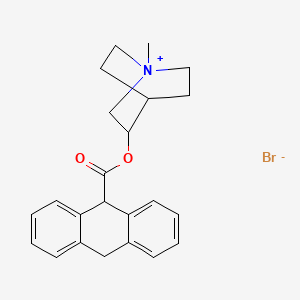


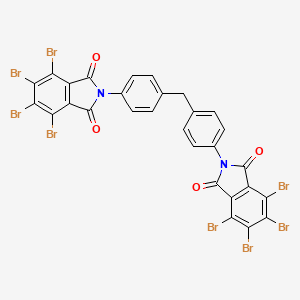
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)

